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Compound of Interest

Compound Name: 6-iodopyridazin-4-amine

CAS No.: 2408968-66-9

Cat. No.: B6241061

Get Quote

This guide outlines the technical framework for selecting, qualifying, and utilizing reference

standards for 6-iodopyridazin-4-amine (CAS: 2408968-66-9), a critical intermediate in the

synthesis of heterocyclic pharmaceutical agents.[1]

Unlike common pharmacopeial drugs, this compound lacks readily available "Certified

Reference Materials" (CRMs) from major bodies like USP or EP. Therefore, this guide focuses

on the "User-Qualified Primary Standard" approach—empowering analytical scientists to

validate research-grade materials for quantitative use in GLP/GMP environments.

Technical Profile & Reference Standard Strategy
6-Iodopyridazin-4-amine is a polar, electron-deficient heteroaromatic amine.[1] Its analysis is

complicated by potential instability (deiodination), light sensitivity, and high polarity which

challenges standard C18 retention.
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Feature Specification

CAS Number 2408968-66-9

Molecular Formula C₄H₄IN₃

Molecular Weight 220.99 g/mol

Critical Impurities

6-chloropyridazin-4-amine (Precursor), 4-

aminopyridazine (Des-iodo), 6-iodopyridazin-3-

amine (Isomer).[1]

Storage
-20°C, Protect from light (Amber vial),

Hygroscopic.

Comparative Analysis of Standard Tiers
For this specific molecule, you will likely purchase Tier 3 and transform it into Tier 2 via the

protocol in Section 3.

Tier Designation Source Traceability Usage Scope

1

Certified

Reference

Material (CRM)

NMI (e.g., NIST,

BAM)

SI Units

(Mass/Mole).[1]

High metrological

validity.

Not Available for

this specific

intermediate.

2
Qualified Primary

Standard

In-House (User

Qualified)

Traceable to 1H-

NMR & Mass

Balance.

Validated by

orthogonal

methods.

Quantitative

Analysis (Assay,

Impurity

Calculation) in

GMP/GLP

studies.

3
Research Grade

Material

Commercial

Vendor (e.g.,

Enamine, Combi-

Blocks)

Vendor CoA

(often limited to

HPLC Area%).

Qualitative ID

only. Cannot be

used for potency

assignment

without

qualification.
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Qualification Workflow (Decision Tree)
The following diagram illustrates the "Self-Validating System" required to promote a Research

Grade chemical to a Qualified Primary Standard.
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Caption: Workflow for qualifying 6-iodopyridazin-4-amine research material into a Primary

Reference Standard.

Experimental Protocols
To establish trustworthiness, the following protocols utilize orthogonal detection (UV and MS) to

ensure no impurities are co-eluting under the main peak.

Protocol A: Purity Assessment via HPLC-UV (Method of
Choice)
Rationale: Standard C18 columns often fail to retain small polar amines like aminopyridazines.

A Pentafluorophenyl (PFP) stationary phase is selected for its superior selectivity towards

halogenated aromatics and polar bases.

Instrument: HPLC with PDA Detector (Agilent 1290 or equivalent).

Column: ACE C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm).

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

Mobile Phase B: Acetonitrile.[1][2]

Flow Rate: 1.0 mL/min.[1][2]

Temperature: 30°C.

Detection: UV at 254 nm (primary) and 280 nm (secondary).

Gradient:
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Time (min) %B Description

0.0 5
Initial Hold (Polar
retention)

2.0 5 End of Load

15.0 60 Gradient Elution

15.1 95 Wash

| 20.0 | 5 | Re-equilibration |[1]

Acceptance Criteria:

Main peak purity > 98.0% (Area normalization).

Resolution between Main Peak and nearest impurity (likely 6-chloropyridazin-4-amine) > 2.0.

[1]

Protocol B: Impurity Identification via LC-MS
Rationale: UV purity is insufficient if non-chromophoric impurities exist or if co-elution occurs.

MS confirms the absence of the "des-iodo" degradant.[1]

Mode: ESI Positive (+).

Target Ions:

[M+H]⁺ = 221.9 (6-iodopyridazin-4-amine).[1]

[M+H]⁺ = 130.0 (6-chloropyridazin-4-amine impurity).[1]

[M+H]⁺ = 96.1 (4-aminopyridazine degradant).[1]

Procedure: Inject the standard at high concentration (0.5 mg/mL). Scan range 50–500 m/z.

Verify that the main UV peak corresponds to m/z 221.9 and that no significant m/z 96.1

(degradation) is co-eluting.
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Potency Assignment (The "Gold Standard"
Calculation)
Do not use the vendor's "98%" label for quantitative calculations. You must calculate the

Assigned Potency (P) on an "As-Is" basis using the Mass Balance approach (ICH Q7/Q3A

principles).

Where:

%H₂O: Water content determined by Karl Fischer Titration (Coulometric). Note: Amines can

be hygroscopic.[1]

%RES: Residual solvents determined by GC-Headspace (e.g., Methanol, THF from

synthesis).

%ROI: Residue on Ignition (Sulfated Ash) – measures inorganic salts.

P_HPLC: Chromatographic purity (Area %) from Protocol A.

Example Calculation:

HPLC Purity: 99.2%[1]

Water (KF): 0.5%

Residual Solvents: 0.3%[1]

Inorganics: 0.1%[1]

Assigned Potency = [100 - (0.5 + 0.3 + 0.1)] * 0.992 = 98.2%[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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